2-methyl-N-(3-nitrophenyl)prop-2-enamide
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Overview
Description
2-methyl-N-(3-nitrophenyl)prop-2-enamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group and the alpha carbon is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-nitroaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new amide derivatives.
Polymerization: The acrylamide moiety can undergo radical polymerization to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) in an inert atmosphere.
Major Products Formed
Reduction: 2-methyl-N-(3-aminophenyl)acrylamide.
Substitution: Various N-substituted acrylamide derivatives.
Polymerization: Poly(this compound).
Scientific Research Applications
2-methyl-N-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-nitrophenyl)prop-2-enamide depends on its specific application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization to form long polymer chains. In biological systems, the nitro group can be reduced to an amino group, which can then interact with various biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acrylamide: Lacks the methyl group on the alpha carbon.
2-methyl-N-(4-nitrophenyl)acrylamide: The nitro group is positioned at the 4-position instead of the 3-position.
N-(3-nitrophenyl)methacrylamide: Contains a methacrylamide moiety instead of an acrylamide moiety.
Uniqueness
2-methyl-N-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both the methyl group on the alpha carbon and the nitro group on the 3-position of the phenyl ring. This combination of functional groups imparts specific chemical and physical properties, making it suitable for specialized applications in polymer science and materials chemistry .
Properties
IUPAC Name |
2-methyl-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNBUAMVPCWORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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